Journal Name:Reviews and Advances in Chemistry
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IF:0
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Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1016/j.nantod.2023.101872
Acute myeloid leukemia (AML) patients face poor prognosis with high mortality rate, mainly due to the lack of suitable antigens and shortage of effective targeted therapeutics. Here, we utilize exogenous all-trans retinoic acid (ATRA) to upregulate CD38 level on AML cells and therefore boost the AML-targeting of daratumumab-directed polymersomal volasertib molecular targeted drugs (DPVol), for potent and safe AML depletion via cascade targeting. DPVol with a small size of ∼ 30 nm had tailored daratumumab density, efficient and robust Vol loading, as well as reduction-triggered intracellular Vol release. ATRA stimulation substantially increased CD38 level on AML cell lines and primary cells isolated from AML patients as much as 20-fold, and accordingly enhanced the cellular uptake and anti-AML activity of DPVol, displaying a low IC50 of 16.3 nM in MV-4-11 cells. Intriguingly, ATRA + DPVol combination treatment dramatically reduced the leukemia burden in orthotopic CD38low MV-4-11 and Molm-13-Luc AML bearing mice without causing toxicity, resulting in 4.3–5.8-fold prolonged survival with 20–40 % of mice cured, superior to DPVol and ATRA + PVol. The exogenous stimulation mediated CD38 upregulation in combination with DPVol may provide a safe and cascade targeting strategy for potent treatment of leukemia.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.nantod.2023.101936
Development of a powerful photothermal agent to exert combinational photothermo-immunotherapy of tumors through autophagy inhibition remains challenging. Herein, we report an indocyanine green (ICG)-modified dendrimer nanomedicine formulation encapsulated with an autophagy inhibitor chloroquine (CQ) for synergistic autophagy inhibition-enhanced photothermo-immunotherapy. Poly(amidoamine) dendrimers of generation 5 (G5) were covalently conjugated with ICG, full acetylated to neutralize their remaining amine termini, and physically loaded with CQ. The created G5. NHAc-ICG/CQ (GIC) complexes display desired colloidal stability, cytocompatibility and photothermal conversion efficiency (39.7%), and can induce apoptosis and immunogenic cell death of cancer cells under laser irradiation in coordination with autophagy inhibition, thereby promoting maturation of dendritic cells and subsequent tumoral infiltration of activated CD4+/CD8+ T cells. The incorporated autophagy inhibitor CQ also enhances the antitumor efficacy through NF-κB pathway activation to remodel the tumor microenvironment through repolarization of the tumor-associated macrophages to anti-tumor M1 type. With the combination of programmed cell death ligand 1 antibody-elicited immune check-point blockade, the developed GIC nanodrug enables effective restriction of the growth of both primary and distal tumors with amplified antitumor immune response. The developed GIC nanodrug with the minimalist composition displays a promising translation potential for autophagy inhibition-enhanced photothermo-immunotherapy of different tumor types.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-06-03 , DOI: 10.1016/j.nantod.2023.101888
Intracellular delivery crossing the endomembrane barrier is the “last mile to target” for nano delivery systems carrying biomacromolecules, including genetic medicines. Nevertheless, a mass of nanomedicines is currently restricted by their equivocal safety and delivery efficiency. Here, we establish a universal strategy independent of nanomaterials. Such a policy broadly facilitates the intracellular delivery of all kinds of tested nanomedicines, subtly by inducing ARF6 GTPases to their overactivated GTP-bound state. ARF6, one member of ARF subfamily in small GTPases, is verified to regulate intracellular vesicle transport and lipid metabolism through GTP/GDP conversion. ARF6 biased to GTP-bound state causes the increased endocytosis and reduced exocytosis of eleven types of nanoparticles. This universal effect is derived from the formation of a hybrid type of endosomes triggered by overactivated ARF6 via regulating cholesterol-associated vesicles and lipid raft/caveolae pathways. Due to the mild microenvironment in hybrid endosomes, the internalized protein and nanoparticles are steadily delivered to the cytoplasm, avoiding the intensive degradation in lysosomes. Based on these findings, we identify QS11, a safe small molecule inhibitor of ARF GTPase-activating proteins, significantly enhances the antitumor efficacy of siEGFR-loaded nanoparticles by inducing ARF6 overactivation. In sum, these findings reveal that the tactics of tuning ARF6 GTPases to GTP-bound form will widely benefit cellular nano delivery.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-06-06 , DOI: 10.1016/j.nantod.2023.101897
Radiative thermal management textile regulates reflectivity, emissivity, and transmissivity to achieve different thermal functions without any electrical or chemical energy consumption. Despite significant advances, achieving effective radiative cooling in high humidity weather and improving textile resistance to temperature shocks remain challenges. Here, we exploit a novel trimode all-weather personal thermal management textile (TAWT) that combines radiative cooling, solar heating, heat storage and release of phase change. High solar reflectance of 96.6% and Mid-infrared emittance of 93.2% of TAWT in cooling mode generate a temperature drop of 13.1℃ and 9.2℃ compared to bare skin and traditional textile. The unique solar absorptivity of 82.0% and low infrared emissivity of 67.8% in heating mode prevents overcooling by 10.9℃ compared with bare skin. The large heat enthalpy density of 81.1 J/g created an additional temperature drop of 3.9℃ in high humidity weather, which effectively makes up for the shortage of radiative cooling capacity. Meanwhile, the heat storage and release of phase change enhance the resistance of the human body to temperature shocks. In addition to thermal management capabilities, TAWT also exhibits favourable wearability. Given these attractive advantages, TAWT would offer advance insight for the development of functional textiles.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1016/j.nantod.2023.101916
Thermal aging can modify the unique properties of a nanomaterial via structural change. Mechanistic understanding of the aging process, including accelerated aging under high-temperature operating conditions, is a first step towards property preservation via controlling, limiting, or suppressing aging-related processes. Here, we use molecular dynamics to simulate thermal aging of ceria nanocubes and nanorods, which transform into nanopolyhedra; comparisons with experimental TEM images are presented alongside. We find that morphology changes proceed via the turbulent mobility of CexOy surface clusters from one part of the nanoceria to another. For nanorods and nanocubes, catalytically important {100} and {110} surfaces are eroded, whereas the relative area of {111} surfaces increase. Detailed analysis of the simulations reveals that atoms in the CexOy clusters do not all move simultaneously. Rather, (-O-Ce-O-Ce-O-)n ‘chains’ (subsets of the larger CexOy clusters) move with collective motion, while the atoms inside the chains move in a ‘worm-like’ fashion. This reduces the activation energy barrier associated with all the atoms in the chain simultaneously moving into an activated (saddle point) configuration. We predict gadolinium-doped ceria nanocubes, charge-compensated by oxygen vacancies, age faster than undoped and fully oxidised ceria nanocubes. In particular, dopants that increase catalytic activity, may also accelerate aging by introducing oxygen vacancies that break the (-O-Ce-O-Ce-O-)n chains into smaller chains with reduced activation energies. Accordingly, we advocate that when doping is used to confer catalytic activity, experiment should also target the collective motion of surface (-O-Ce-O-Ce-O-)n chains to maximise thermal stability.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-05-28 , DOI: 10.1016/j.nantod.2023.101882
The existence of cancer stem cells is the single most important factor contributing to cancer recurrence, and despite immense therapeutic relevance, little research has been done on investigating their origin. Through mechanotransduction, cells translate biophysical cues to biochemical signals. However, little is known about its role in acquisition of cancer stem cell characteristics in non-stem cells. Here, highly ordered nanoenvironments are engineered as models to induce mechanotransduction in cancer cells and elucidate how cell environment delivers precise physical cues via mechanotransduction to modulate expression and localization of key mesenchymal markers to induce epithelial-mesenchymal transition (EMT) and regulate cancer stemness. By initiating integrin αVβ6 and Latency associated peptide (LAP) interactions, cell nanoenvironment mechanically activates TGF-β canonical and non-canonical signaling pathways and induces Epithelial-Mesenchymal transition in U2OS osteosarcoma cells. As a consequence of TGF-β mechanical activation, a synchronous regulation in cancer stem-cell and pluripotency biomarkers is also observed which transcends to formation of cell organoids, a characteristic of cancer stem cells. Furthermore, nanoenvironment-derived cells promote tumor growth and metastasis in-vivo. Mechanistically, RNA-sequencing, RNA-interference and protein translocation experiments establish that cell nanoenvironment plays a decisive role in imparting stemness abilities to incoming cells via EMT and reveals how cells can exploit mechanical sensing to orchestrate tumorigenicity.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.nantod.2023.101932
Upconversion photodynamic therapy (PDT), utilizing upconversion nanoparticles (UCNPs) to excite surface-anchored molecular photosensitizers, enables to treat deep-seated tumors using tissue-penetrating near-infrared (NIR) light. Yet, this technique was substantially limited by the O2 deficiency in solid tumors and the inability to visualize reactive oxygen species (ROS) for precise treatment. To address this challenge, we devised a neotype of multifunctional upconversion photosensitizer which not only efficiently generates hydroxyl radical (•OH) to induce cell apoptosis in hypoxic tumor, but also dynamically shows accumulated amount of radical •OH in situ in tumor. This photosensitizer consists of NaYbF4:Tm@NaYF4 upconversion nanoparticles (UCNPs) as the core, and mesoporous silica as the shell which was loaded with heterojunction Ag0-Ag2S quantum dots and IR 820 molecular probe on the surface. Under 980 nm NIR excitation, thulium ultraviolet and blue upconversion luminescence (UCL) excite spectrally overlapped Ag0-Ag2S, with metal-semiconductor heterojunction for enhanced electron-hole separation, to produce highly toxic •OH to induce cell death. While produced •OH can specifically degrade surface IR 820 dyes to remove luminescence resonant energy transfer from UCNPs to IR 820 dyes, this can turn on quenched UCL entailing dynamical observation of in situ generated •OH. Intravenous injection of the photosensitizers resulted in 8-fold tumor volume reduction as compared to control group, while dynamically showing accumulated production of •OH in hypoxic 4T1 tumor-bearing mice (Balb/c). These findings untap the use of upconversion photosensitizer for precise and visualized treatment of deep-seated hypoxic tumors in live mammals.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.nantod.2023.101928
Abstract not available
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-05-23 , DOI: 10.1016/j.nantod.2023.101878
Non-hepatic delivery of small interfering RNA (siRNA) remains a challenge for the development of RNA interference (RNAi)-based therapeutics. Inhalation is a straightforward and highly efficient route of delivering drugs to airways and pulmonary parenchyma, thus offering an opportunity for the novel paradigm of siRNA to treat lung diseases. Herein, we designed a fullerene-based nanocomplex to achieve the pulmonary delivery of siRNA via inhalation. The obtained nanocomplex protects encapsulated siRNA against nucleases degradation, improves the cellular uptake and gene knockdown efficiency, and prolongs the pulmonary retention of siRNA after inhalation. Through the package of programmed death-ligand 1 (PD-L1) siRNA, this nanocomplex significantly inhibits the progression of metastatic lung cancer without obvious adverse events and toxicity in a mouse model. This fullerene-based nanocomplex could open up the possibility of siRNA for treating a diverse range of pulmonary diseases.
Reviews and Advances in Chemistry ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.nantod.2023.101929
Abstract not available
Supplementary Information
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